Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate: is a quinoline derivative that has garnered interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The compound features a quinoline core, which is a nitrogen-containing heterocyclic aromatic structure, substituted with a chloro group at the 5-position, a hydroxy group at the 4-position, and an ethyl ester group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloroaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high-quality output suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in a hydroxyquinoline derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Industrial Chemistry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
- 4-hydroxy-2-quinolones
- Quinoline Heterocycles
Uniqueness
Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Conclusion
Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it an important intermediate in the synthesis of various pharmacologically active and industrially relevant compounds. Further research and development can unlock new applications and enhance our understanding of its mechanism of action and potential benefits.
Properties
IUPAC Name |
ethyl 5-chloro-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)7-6-14-9-5-3-4-8(13)10(9)11(7)15/h3-6H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVLAELLXHZNJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575805 |
Source
|
Record name | Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56881-09-5 |
Source
|
Record name | Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.